![molecular formula C23H21N3O3 B2862705 2-(7-methoxy-5-(pyridin-2-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazin-2-yl)-4-methylphenol CAS No. 900003-71-6](/img/structure/B2862705.png)
2-(7-methoxy-5-(pyridin-2-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazin-2-yl)-4-methylphenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(7-methoxy-5-(pyridin-2-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazin-2-yl)-4-methylphenol is a useful research compound. Its molecular formula is C23H21N3O3 and its molecular weight is 387.439. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Synthesis and Structural Analysis
The synthesis of fused oxazine derivatives and their pharmacological potential has been a significant area of research. For instance, Mahmoud et al. (2017) have prepared various fused oxazine compounds with anticipated chemical and pharmacological activities, including antioxidant and anticancer properties. These compounds are characterized using spectroscopic data and elemental analysis, highlighting the chemical versatility and potential applications of these heterocyclic systems in medicinal chemistry (Mahmoud, El‐Bordany, & Elsayed, 2017).
Additionally, Gumus et al. (2018) provided an experimental and theoretical study (including HF and DFT methods) on the structural features of a similar compound, offering insights into its molecular structure and interactions. The detailed structural analysis suggests potential applications in material science and pharmacology, given the importance of molecular structure in determining the properties and functions of chemical compounds (Gumus, Kansız, Aydemir, Gorobets, & Dege, 2018).
Chemical Reactivity and Catalytic Applications
Research on the reactivity and potential catalytic applications of compounds with a complex heterocyclic structure has also been conducted. Shukla et al. (2021) explored the synthesis, characterization, and catalytic activity of Pd(II) complexes with ONN pincer ligand derived from a similar chemical structure. These complexes demonstrated excellent catalytic efficiency in the Suzuki-Miyaura reaction, suggesting their utility in facilitating bond-forming reactions in organic synthesis and pharmaceutical manufacturing processes (Shukla, Gaur, Bagri, Mehrotra, Chaurasia, & Raidas, 2021).
Pharmacological Activities
The pharmacological activities of pyrazolopyridine derivatives, including their potential as anti-inflammatory and anticancer agents, have been a focus of several studies. Patel et al. (2004) synthesized a variety of 4,5-diaryl-1H-pyrazole-3-ol derivatives showing potential as COX-2 inhibitors. This research highlights the potential therapeutic applications of such compounds in treating inflammation and related disorders (Patel, Bell, Majest, Henry, & Kolasa, 2004).
Antimicrobial and Antioxidant Properties
The antimicrobial and antioxidant properties of newly synthesized pyridine derivatives have been examined, indicating their potential use in developing new antimicrobial agents. For example, Patel, Agravat, and Shaikh (2011) synthesized 2-[N-(substitutedbenzothiazolyl)amino]pyridine-3-carboxylic acids with observed variable and modest antimicrobial activity against various bacterial and fungal strains. These findings contribute to the search for new antimicrobial compounds in the fight against drug-resistant pathogens (Patel, Agravat, & Shaikh, 2011).
Propriétés
IUPAC Name |
2-(7-methoxy-5-pyridin-2-yl-5,10b-dihydro-1H-pyrazolo[1,5-c][1,3]benzoxazin-2-yl)-4-methylphenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21N3O3/c1-14-9-10-20(27)16(12-14)18-13-19-15-6-5-8-21(28-2)22(15)29-23(26(19)25-18)17-7-3-4-11-24-17/h3-12,19,23,27H,13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NFYACXHBDUDVSM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)O)C2=NN3C(C2)C4=C(C(=CC=C4)OC)OC3C5=CC=CC=N5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[6-chloro-4-(2-fluorophenyl)-1,1-dioxido-2H-1,2,3-benzothiadiazin-2-yl]-N-(3-fluorophenyl)acetamide](/img/structure/B2862625.png)
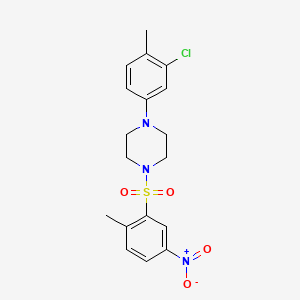
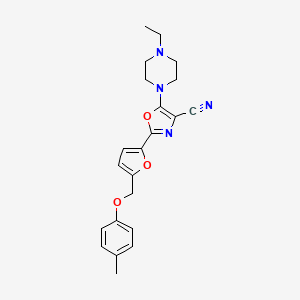
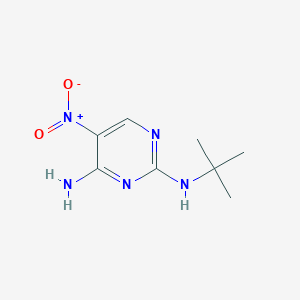

![N-[1-(4-methyl-1,3-thiazole-5-carbonyl)azetidin-3-yl]pyridazin-3-amine](/img/structure/B2862634.png)
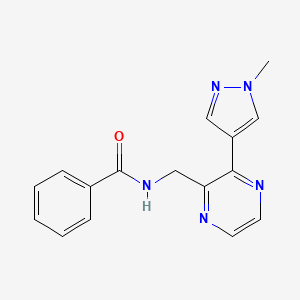
![benzo[d]thiazol-2-yl(4-(1-methyl-1H-imidazol-2-yl)piperazin-1-yl)methanone hydrochloride](/img/structure/B2862636.png)
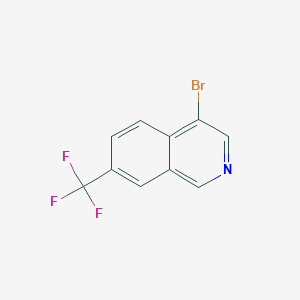
![3-[4-(4-Methyl-3-nitrophenyl)-1,3-thiazol-2-yl]aniline](/img/structure/B2862638.png)
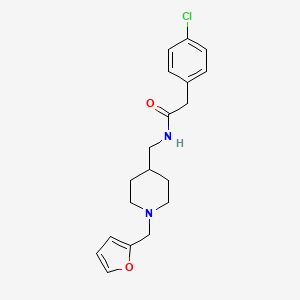
![3,5-dimethoxy-N-[6-(methylsulfonyl)-1,3-benzothiazol-2-yl]benzamide](/img/structure/B2862641.png)
![(Z)-N-((1-(benzo[d][1,3]dioxol-5-yl)-5-oxopyrrolidin-3-yl)methyl)-3-(4-methoxyphenyl)acrylamide](/img/structure/B2862643.png)
![[4-(5-Methylpyrimidin-2-yl)oxypiperidin-1-yl]-(3-methylsulfanylphenyl)methanone](/img/structure/B2862645.png)